molecular formula C12H20O B13253352 2-Methyl-7-oxaspiro[5.6]dodec-9-ene

2-Methyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13253352
M. Wt: 180.29 g/mol
InChI Key: HUEPQXDTFDOYOU-UHFFFAOYSA-N
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Description

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C₁₂H₂₀O. It is characterized by a spirocyclic structure, which includes a spiro linkage between a seven-membered oxacycle and a six-membered carbocycle. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For example, the cyclization of a hydroxyalkyl ketone precursor in the presence of an acid catalyst can yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxacycle to a more saturated form.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-oxaspiro[5.5]undec-9-ene
  • 2-Methyl-7-oxaspiro[6.6]tridec-9-ene
  • 2-Methyl-7-oxaspiro[4.6]non-9-ene

Uniqueness

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific spiro linkage and ring size, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-methyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C12H20O/c1-11-6-5-8-12(10-11)7-3-2-4-9-13-12/h2,4,11H,3,5-10H2,1H3

InChI Key

HUEPQXDTFDOYOU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CCC=CCO2

Origin of Product

United States

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